molecular formula C21H18N2O B8311183 5,6-Diphenyl-2-(5-hydroxy-1-pentyn-1-yl)pyrazine

5,6-Diphenyl-2-(5-hydroxy-1-pentyn-1-yl)pyrazine

Cat. No. B8311183
M. Wt: 314.4 g/mol
InChI Key: VRRHIWGQZMEJFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07205302B2

Procedure details

To a solution of 400 mg of 5,6-diphenyl-2-(5-hydroxy-1-pentyn-1-yl)pyrazine in 20 ml of ethanol, 80 mg of 5% palladium-carbon was added and the mixture was hydrogenated at 30° C. for 5 hours. After 40 mg of 5% palladium-carbon was further added, hydrogenation was continued for one hour. The catalyst was removed by filtering the reaction solution through celite and the filtrate was dried over anhydrous magnesium sulfate, and then the solvent was evaporated under reduced pressure to obtain 398 mg of the desired compound as a yellow oily substance.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
80 mg
Type
catalyst
Reaction Step One
Name
palladium-carbon
Quantity
40 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[N:8]=[CH:9][C:10]([C:19]#[C:20][CH2:21][CH2:22][CH2:23][OH:24])=[N:11][C:12]=2[C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>C(O)C.[C].[Pd]>[C:1]1([C:7]2[N:8]=[CH:9][C:10]([CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][OH:24])=[N:11][C:12]=2[C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C=1N=CC(=NC1C1=CC=CC=C1)C#CCCCO
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Name
palladium-carbon
Quantity
80 mg
Type
catalyst
Smiles
[C].[Pd]
Step Two
Name
palladium-carbon
Quantity
40 mg
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
hydrogenation was continued for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The catalyst was removed
FILTRATION
Type
FILTRATION
Details
by filtering the reaction solution through celite
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the filtrate was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1N=CC(=NC1C1=CC=CC=C1)CCCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 398 mg
YIELD: CALCULATEDPERCENTYIELD 98.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.